(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate
Beschreibung
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate (CAS: 38465-86-0) is a cationic iridium(I) complex stabilized by a 1,5-cyclooctadiene (COD) ligand, two methyldiphenylphosphine (MePh₂P) ligands, and a hexafluorophosphate (PF₆⁻) counterion. Its molecular formula is C₃₄H₃₄F₆IrP₂ (calculated from components). This compound is primarily employed as a catalyst in hydrogenation and deprotection reactions, notably in the removal of allyl groups under hydrogen gas with HgCl₂/HgO activation . It exhibits solubility in DMSO, ethanol, and DMF, with formulations recommended for in vivo studies using DMSO/corn oil or saline mixtures . Safety data indicate hazards including skin/eye irritation and respiratory sensitization (H315, H319, H335) .
Eigenschaften
CAS-Nummer |
38465-86-0 |
|---|---|
Molekularformel |
C34H38F6IrP3- |
Molekulargewicht |
845.8 g/mol |
IUPAC-Name |
(5Z)-cycloocta-1,5-diene;iridium;bis(methyl(diphenyl)phosphane);hexafluorophosphate |
InChI |
InChI=1S/2C13H13P.C8H12.F6P.Ir/c2*1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;1-2-4-6-8-7-5-3-1;1-7(2,3,4,5)6;/h2*2-11H,1H3;1-2,7-8H,3-6H2;;/q;;;-1;/b;;2-1-,8-7?;; |
InChI-Schlüssel |
MUHONFFTSOCMDH-IEKSPNRMSA-N |
Isomerische SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1C/C=C\CCC=C1.F[P-](F)(F)(F)(F)F.[Ir] |
Kanonische SMILES |
CP(C1=CC=CC=C1)C2=CC=CC=C2.CP(C1=CC=CC=C1)C2=CC=CC=C2.C1CC=CCCC=C1.F[P-](F)(F)(F)(F)F.[Ir] |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
General Synthetic Procedure
The most commonly reported preparation method involves the reaction of a dimeric iridium precursor with methyldiphenylphosphine in ethanol, followed by anion exchange to introduce the hexafluorophosphate counterion.
-
- [Ir(μ-Cl)(1,5-cyclooctadiene)]₂ (dimeric iridium chloride complex)
- Methyldiphenylphosphine ligand
- Ammonium hexafluorophosphate (NH₄PF₆)
- Ethanol (solvent)
-
- Suspend 0.2 g of [Ir(μ-Cl)(1,5-cyclooctadiene)]₂ in 10 mL of ethanol.
- Add 0.2 g of methyldiphenylphosphine dissolved in ethanol to the suspension.
- Stir the mixture for approximately 10 minutes until the suspension dissolves completely, indicating complex formation.
- Add an excess of ammonium hexafluorophosphate dissolved in ethanol to the reaction mixture to perform anion exchange.
- Cool the solution to 0 °C to precipitate the product.
- Filter the precipitate and wash sequentially with ethanol and diethyl ether.
- Dry to obtain (1,5-cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate as red prisms.
Yield: Approximately 0.36 g product from 0.2 g iridium dimer starting material, indicating good conversion efficiency.
Reaction Conditions and Notes
| Parameter | Details |
|---|---|
| Solvent | Ethanol |
| Temperature | Room temperature for reaction; 0 °C for precipitation |
| Reaction time | ~10 minutes stirring until dissolution |
| Ligand to Iridium ratio | Approximately 2:1 (methyldiphenylphosphine to iridium dimer) |
| Anion exchange reagent | Excess NH₄PF₆ in ethanol |
| Product form | Red crystalline powder |
| Stability | Moderately air-stable dry solid |
This method relies on the displacement of chloride ligands in the iridium dimer by the phosphine ligand, followed by replacement of chloride counterions with hexafluorophosphate anions to yield a cationic complex. Cooling promotes crystallization and isolation of the pure product.
Mechanistic Insights and Research Findings
- The iridium precursor [Ir(μ-Cl)(1,5-cod)]₂ features bridging chloride ligands and 1,5-cyclooctadiene ligands coordinated to iridium centers.
- Methyldiphenylphosphine acts as a bidentate ligand coordinating through phosphorus atoms, replacing chloride bridges and stabilizing the iridium(I) center.
- The addition of NH₄PF₆ facilitates anion exchange, producing a hexafluorophosphate salt which enhances solubility and stability of the complex.
- The complex formed is catalytically active and can be converted into hydride species upon hydrogenation, useful in isomerization and hydrogenation catalysis.
Summary Table of Preparation Method
| Step | Reagents & Conditions | Purpose | Outcome |
|---|---|---|---|
| 1 | [Ir(μ-Cl)(1,5-cod)]₂ (0.2 g) in ethanol (10 mL) | Suspension of iridium precursor | Starting material suspended |
| 2 | Add methyldiphenylphosphine (0.2 g) in ethanol | Ligand coordination to iridium | Suspension dissolves, complex forms |
| 3 | Stir ~10 min at room temperature | Complete ligand substitution | Homogeneous solution |
| 4 | Add excess NH₄PF₆ in ethanol | Anion exchange | Formation of hexafluorophosphate salt |
| 5 | Cool to 0 °C | Precipitation of product | Red crystalline solid forms |
| 6 | Filter and wash with ethanol and ether | Purification | Isolated pure complex |
Analyse Chemischer Reaktionen
Types of Reactions
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate undergoes various types of reactions, including:
Isomerization: It is commonly used in the isomerization of allylic ethers and alkenylboronates.
Hydrogenation: The compound acts as a catalyst in hydrogenation reactions.
Common Reagents and Conditions
Hydrogen: Used in the formation of the active catalyst.
Tetrahydrofuran: Preferred solvent for the reaction.
Major Products
γ-(Silyloxy)allylboronic esters: Formed from the isomerization of 3-(silyloxy)-1-propenylboronates.
Allyl (E)-vinyl ethers: Resulting from the isomerization of diallyl ethers.
Wissenschaftliche Forschungsanwendungen
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate has a broad range of applications in scientific research:
Wirkmechanismus
The mechanism of action involves the coordination between the iridium atom and its ligands. The cyclooctadiene and phosphine ligands act as electron-rich donors, providing electrons to the iridium atom. This makes the iridium atom a Lewis acid, which can catalyze reactions by donating electrons to other molecules .
Vergleich Mit ähnlichen Verbindungen
Rhodium Analogs
(1,5-Cyclooctadiene)bis(triphenylphosphine)rhodium(I) Hexafluorophosphate Dichloromethane Complex (CAS: N/A; Molecular Formula: C₄₅H₄₄Cl₂F₆P₃Rh) replaces iridium with rhodium and substitutes methyldiphenylphosphine with bulkier triphenylphosphine (PPh₃) ligands. Key differences include:
- Catalytic Activity : Rhodium analogs are less expensive but generally less robust in oxidative conditions compared to iridium complexes. They are used in hydroamination and hydrogenation reactions .
- Solubility : The dichloromethane solvate in its structure may alter solubility profiles compared to the iridium compound .
Iridium Complexes with N-Heterocyclic Carbene (NHC) Ligands
Triphenylphosphine(1,5-cyclooctadiene)[1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene]iridium(I) hexafluorophosphate (CAS: 1019853-00-9; Molecular Formula: C₄₇H₅₁F₆IrN₂P₂; MW: 1012.08) incorporates an NHC ligand, enhancing stability and catalytic activity. Key distinctions:
- Ligand Effects : NHC ligands provide stronger σ-donation and higher thermal stability than phosphines, improving performance in cross-coupling and hydrogenation reactions .
- Applications : Used in asymmetric catalysis due to tunable steric/electronic properties .
- Storage : Requires inert atmosphere and refrigeration (2–8°C), unlike the target compound .
Crabtree’s Catalyst
(Tricyclohexylphosphine)(1,5-cyclooctadiene)(pyridine)iridium(I) hexafluorophosphate (CAS: 64536-78-3; MW: 804.89) features tricyclohexylphosphine (PCy₃) and pyridine ligands. Comparisons include:
Biologische Aktivität
(1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate, commonly referred to as [Ir(COD)(PPh2Me)2]PF6, is an iridium-based complex that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential applications.
Synthesis and Characterization
The synthesis of iridium complexes typically involves the coordination of cyclooctadiene (COD) and phosphine ligands to iridium(I). The resulting complexes are characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, confirming their structural integrity and purity .
Anticancer Activity
Recent studies have highlighted the anticancer properties of iridium complexes, including [Ir(COD)(PPh2Me)2]PF6. These compounds have shown promising results against various cancer cell lines:
- Cell Lines Tested : The complex has been evaluated against several cancer types, including ovarian (A2780), cervical (HeLa), and melanoma cells.
- Mechanism of Action : The anticancer activity is primarily attributed to the induction of apoptosis through the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and modulation of signaling pathways such as PI3K/AKT .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A2780 | 10.5 | ROS production, apoptosis |
| HeLa | 15.3 | Mitochondrial dysfunction |
| MCF-7 | 12.8 | Cell cycle arrest |
Antimicrobial Activity
In addition to its anticancer effects, this iridium complex exhibits significant antimicrobial properties:
- Bacterial Strains : It has shown effectiveness against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent bactericidal activity .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell membranes and interference with cellular processes, likely due to the lipophilicity of the complex which enhances membrane penetration .
Table 2: Summary of Antimicrobial Activity
| Bacterial Strain | MIC (µM) | MBC (µM) |
|---|---|---|
| Staphylococcus aureus | 3.60 | 7.19 |
Case Studies
Several case studies have been conducted to elucidate the biological activities of this compound:
- Study on Apoptosis Induction : A study demonstrated that treatment with the iridium complex led to increased ROS levels in A2780 cells, triggering apoptosis as evidenced by flow cytometry analysis .
- Mitochondrial Dysfunction Assessment : Research indicated that exposure resulted in mitochondrial hyperpolarization followed by depolarization, a hallmark of intrinsic apoptosis pathways .
- Antimicrobial Efficacy : A comparative study showed that the iridium complex significantly inhibited bacterial growth compared to control groups, suggesting its potential as an antibacterial agent .
Q & A
Basic: What are the recommended methods for synthesizing (1,5-Cyclooctadiene)bis(methyldiphenylphosphine)iridium(I) hexafluorophosphate, and how is purity validated?
Answer:
The synthesis typically involves reacting iridium chloride precursors with methyldiphenylphosphine ligands and 1,5-cyclooctadiene under inert atmospheres, followed by counterion exchange with hexafluorophosphate salts. Key steps include:
- Ligand substitution in anhydrous tetrahydrofuran (THF) or dichloromethane.
- Precipitation using diethyl ether to isolate the product.
Purity validation employs: - Elemental analysis to confirm stoichiometry.
- NMR spectroscopy (³¹P and ¹H) to verify ligand coordination and absence of free phosphine .
- X-ray crystallography for structural confirmation in crystalline forms .
Basic: How can researchers optimize solubility for in vivo or catalytic applications?
Answer:
Solubility challenges arise due to the compound’s hydrophobic ligands. Evidence-based formulations include:
| Solvent System | Ratio | Application |
|---|---|---|
| DMSO : Tween 80 : Saline | 10:5:85 | Intraperitoneal (IP) injection |
| DMSO : PEG300 : Corn oil | 10:40:50 | Oral administration |
| DMSO : 20% SBE-β-CD in Saline | 10:90 | Enhanced stability for IV use |
Methodology:
- Prepare a concentrated DMSO stock (50–100 mg/mL).
- Gradually add co-solvents (e.g., Tween 80, PEG300) to avoid precipitation.
- Heat (<50°C) or sonicate if precipitates form .
Basic: What handling and storage protocols prevent degradation of this iridium complex?
Answer:
- Storage: Under inert gas (Ar/N₂) at 2–8°C to avoid ligand oxidation or moisture-induced counterion hydrolysis.
- Handling: Use gloveboxes for air-sensitive steps. Avoid prolonged exposure to light, which may destabilize the cyclooctadiene ligand .
Advanced: What mechanistic role does this compound play in catalytic hydrogenation, and how does ligand geometry influence activity?
Answer:
The iridium center facilitates hydrogen activation via oxidative addition, while the methyldiphenylphosphine ligands provide steric bulk, modulating substrate access. Key findings:
- Ligand Effects: Bulky ligands (e.g., methyldiphenylphosphine vs. triphenylphosphine) reduce catalytic turnover but enhance enantioselectivity in asymmetric hydrogenation.
- Mechanistic Insight: Kinetic studies (e.g., deuterium labeling) reveal a monohydride pathway, with rate-determining H₂ dissociation .
Advanced: Which structural characterization techniques resolve ambiguities in coordination geometry?
Answer:
- X-ray Crystallography: Determines bond lengths (Ir–P: ~2.3 Å) and confirms η⁴-coordination of 1,5-cyclooctadiene .
- NMR Spectroscopy: ³¹P NMR distinguishes free vs. bound phosphine ligands (Δδ = 10–15 ppm).
- DFT Calculations: Validate electronic structures and predict redox potentials .
Advanced: How do ligand modifications impact catalytic efficiency in cross-coupling reactions?
Answer:
Comparative studies with related catalysts (e.g., Crabtree’s catalyst) show:
- Electron-Withdrawing Groups: Increase oxidative stability but reduce catalytic activity.
- Steric Tuning: Smaller ligands (e.g., tricyclohexylphosphine) improve turnover in sterically hindered substrates.
Experimental Design: - Screen ligands under standardized Suzuki-Miyaura conditions (e.g., aryl halides, boronic acids).
- Monitor reaction progress via GC-MS or ¹H NMR .
Advanced: What strategies mitigate instability under acidic or oxidizing conditions?
Answer:
- Counterion Substitution: Replace hexafluorophosphate (PF₆⁻) with less hydrolytically sensitive anions (e.g., BArF₄⁻).
- Ligand Chelation: Use bidentate phosphines (e.g., dppe) to stabilize the iridium center.
- Additives: Include radical scavengers (e.g., BHT) in reaction mixtures to prevent ligand degradation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
